[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Overview
Description
“[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate” is a chemical compound .
Molecular Structure Analysis
The molecular formula of this compound is C14H16N2O4 . The IUPAC name is [(2 S )-1- (4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate . The InChI is InChI=1S/C14H16N2O4/c1-2-14 (17)20-10-13-4-3-9-15 (13)11-5-7-12 (8-6-11)16 (18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1 . The Canonical SMILES is C=CC (=O)OCC1CCCN1C2=CC=C (C=C2) [N+] (=O) [O-] .Physical And Chemical Properties Analysis
The molecular weight of this compound is 276.29 g/mol . It has a XLogP3-AA value of 2.9 , indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass is 276.11100700 g/mol and the monoisotopic mass is 276.11100700 g/mol . The topological polar surface area is 75.4 Ų , and it has 20 heavy atoms .Scientific Research Applications
Pyrrolidine Synthesis and Applications
Pyrrolidines, including compounds similar to “[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate”, play a significant role in heterocyclic chemistry and exhibit a range of biological effects. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, showcasing their potential in medicine, dyes, and agrochemicals (Żmigrodzka et al., 2022).
Electrochromic Devices and Conducting Polymers
A study by Variş et al. (2006) involved synthesizing polymers with pyrrolidine derivatives, highlighting their application in developing electrochromic devices. These polymers showed notable characteristics in spectroelectrochemistry and kinetics, suggesting their suitability for electrochromic applications (Variş et al., 2006).
Catalysis and Organic Synthesis
Singh et al. (2013) demonstrated the use of a pyrrolidine-based catalyst in the stereoselective Michael addition, leading to the efficient synthesis of γ-nitro carbonyl compounds. This highlights the compound's utility in asymmetric synthesis and catalysis (Singh et al., 2013).
Azo Dyes and Solvatochromism
Hofmann et al. (2008) investigated the solvatochromism of azo dyes derived from compounds structurally related to the target compound. These studies are crucial for understanding the color-changing properties of dyes in various solvents, which has implications in dye and pigment industries (Hofmann et al., 2008).
properties
IUPAC Name |
[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVPUFHAWIINEQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)OC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584269 | |
Record name | [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate | |
CAS RN |
152100-45-3 | |
Record name | [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethyl]acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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